1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931691
InChI: InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3
SMILES:
Molecular Formula: C14H22N4
Molecular Weight: 246.35 g/mol

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane

CAS No.:

Cat. No.: VC15931691

Molecular Formula: C14H22N4

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane -

Specification

Molecular Formula C14H22N4
Molecular Weight 246.35 g/mol
IUPAC Name 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
Standard InChI InChI=1S/C14H22N4/c1-10-11(2)16-13(12-4-5-12)17-14(10)18-8-3-6-15-7-9-18/h12,15H,3-9H2,1-2H3
Standard InChI Key HOBYHQWFSPSEEU-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C

Introduction

Chemical Identity and Structural Features

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane is a bicyclic compound combining a pyrimidine ring and a seven-membered diazepane moiety. Its molecular structure features:

  • A 5,6-dimethylpyrimidin-4-yl group substituted at the 2-position with a cyclopropyl ring.

  • A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) linked to the pyrimidine’s 4-position.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₄H₂₂N₄
Molecular Weight246.35 g/mol
IUPAC Name1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane
CAS NumberVCID: VC15931691
SMILES NotationCC1=C(N=C(N=C1N2CCCNCC2)C3CC3)C
Topological Polar Surface Area38.3 Ų (calculated)

The compound’s three-dimensional conformation arises from steric interactions between the cyclopropyl group and the diazepane ring, as inferred from analogous diazepine structures .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step condensation and cyclization reactions. While explicit details remain proprietary, general methodologies for analogous compounds include:

  • Precursor Preparation:

    • Formation of the 2-cyclopropyl-5,6-dimethylpyrimidine core via cyclocondensation of β-diketones with amidines.

    • Introduction of the cyclopropyl group through [2+1] cycloaddition reactions using carbenes or transition metal catalysts .

  • Diazepane Ring Construction:

    • Coupling the pyrimidine intermediate with a 1,4-diazepane precursor (e.g., 1,4-diazepane dihydrochloride) under Mitsunobu conditions or nucleophilic substitution.

    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Table 2: Representative Reaction Conditions for Analogous Diazepanes

StepReagents/ConditionsYield (%)
Pyrimidine core synthesisEthyl acetoacetate, guanidine nitrate, HCl65–72
Diazepane couplingDCC, DMAP, dry DMF, 0°C → RT58–63

Stereochemical Considerations

The diazepane ring exhibits conformational flexibility, adopting boat or chair configurations depending on substituent effects . Computational modeling (DFT) predicts that the cyclopropyl group imposes a twist-boat conformation, minimizing van der Waals strain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.02–1.08 (m, 4H, cyclopropyl CH₂)

    • δ 2.32 (s, 6H, pyrimidine-CH₃)

    • δ 3.45–3.62 (m, 8H, diazepane N–CH₂)

    • Absence of exchangeable protons confirms full cyclization.

  • ¹³C NMR:

    • 167.8 ppm (pyrimidine C4–N) indicates sp² hybridization.

    • 12.4 ppm (cyclopropyl carbons) confirms ring strain.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 247.19 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and methyl groups to optimize pharmacokinetics.

  • Crystallographic Analysis: X-ray diffraction to resolve conformational dynamics and intermolecular interactions .

  • In Vivo Toxicology: Acute toxicity profiling in rodent models to establish NOAEL (no-observed-adverse-effect level).

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